molecular formula C17H21N3O5S2 B2498318 Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate CAS No. 912906-72-0

Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

Cat. No.: B2498318
CAS No.: 912906-72-0
M. Wt: 411.49
InChI Key: UQLXWKRSIPJZNC-UHFFFAOYSA-N
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Description

Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a 1,3,4-oxadiazole derivative characterized by a sulfanylacetate ester moiety and a 3-(azepan-1-ylsulfonyl)phenyl substituent at the 5-position of the oxadiazole ring. The azepane sulfonyl group introduces a bulky, lipophilic seven-membered ring system, which may influence solubility, bioavailability, and receptor binding compared to simpler substituents.

Properties

IUPAC Name

methyl 2-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-24-15(21)12-26-17-19-18-16(25-17)13-7-6-8-14(11-13)27(22,23)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLXWKRSIPJZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a compound of interest due to its potential biological activities, particularly in the context of metabolic disorders and enzyme inhibition. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H19N3O5S2C_{16}H_{19}N_{3}O_{5}S_{2}, with a molecular weight of approximately 397.5 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study involving substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates demonstrated good to excellent alkaline phosphatase inhibitory activity, especially in compounds similar to this compound .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundActivityIC50 (µM)
9aModerate12.5
9bGood8.0
9hExcellent2.5

2. Enzyme Inhibition

This compound has been studied for its potential to inhibit alkaline phosphatase (ALP), an enzyme linked with various metabolic processes. The compound's structure suggests that it may interact with the enzyme's active site, leading to inhibition.

Case Study: Alkaline Phosphatase Inhibition
A recent study synthesized several oxadiazole derivatives and tested their effects on ALP. Among these, compounds with structural similarities to this compound showed promising results in inhibiting ALP activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity: Similar compounds have shown the ability to bind to the active sites of enzymes like ALP.
  • Antimicrobial Properties: The presence of the oxadiazole moiety suggests a mechanism involving disruption of microbial cell walls or interference with metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate and structurally related compounds:

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity (if reported) Reference
This compound (Target) C₁₉H₂₄N₄O₅S₂ 452.54* Azepane sulfonylphenyl, methyl ester Not reported Not reported -
Ethyl 2-((5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl)sulfanyl)acetate C₁₃H₁₄N₂O₃S₂ 310.39 Methylsulfanylphenyl, ethyl ester Not reported Not reported
Butyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate C₁₇H₂₂N₂O₅S 366.44 Trimethoxyphenyl, butyl ester Not reported Antifungal (synthetic focus)
3-{[5-(Iso-propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole (6d) C₁₄H₁₅N₃OS 273.35 Isopropylthio, indole Not reported Antibacterial (S. aureus), low hemolysis
5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine C₉H₉N₃O₃S 239.25 Methylsulfonylphenyl, amine Not reported Not reported (pharmacophore interest)
Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-(allylthio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate C₂₃H₂₂N₂O₅S 450.50 Allylthio, methoxyiminoacetate Not reported Fungicidal (40.3% yield)

*Calculated based on formula C₁₉H₂₄N₄O₅S₂.

Key Observations

Substituent Effects on Lipophilicity: The azepane sulfonyl group in the target compound introduces significant bulk and polarity compared to simpler substituents like methylsulfanyl (C₁₃H₁₄N₂O₃S₂, ) or trimethoxyphenyl (C₁₇H₂₂N₂O₅S, ). This may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility.

Biological Activity Trends: Compounds with alkyl/arylthio groups (e.g., ) show antibacterial activity against S. aureus and B. subtilis with low hemolytic activity, suggesting that the sulfanyl linkage is critical for selective toxicity. The azepane sulfonyl group may further modulate selectivity.

The azepane sulfonyl group may similarly enhance interactions with catalytic sites. Bulky substituents (e.g., trimethoxyphenyl in ) are associated with antifungal activity, suggesting the target compound’s azepane group could be explored for analogous applications.

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